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Compound of Interest

Compound Name: 6-Methoxy-1-methyl-1H-indazole

Cat. No.: B1397961

An In-Depth Technical Guide to 6-methoxy-1-methyl-1H-indazole: Properties, Synthesis, and
Applications

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and
pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural
and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide
array of biological targets. Indazole derivatives are key components in numerous therapeutics,
demonstrating activities as anti-cancer agents, anti-inflammatory drugs, and serotonin 5-HT3
receptor antagonists.[1][2][3]

This guide focuses on a specific derivative, 6-methoxy-1-methyl-1H-indazole. The
introduction of a methoxy group at the 6-position and a methyl group at the N1 position
significantly alters the parent molecule's physicochemical properties, solubility, and metabolic
stability, making it a valuable building block for drug discovery. The N-methylation resolves the
tautomeric ambiguity of the parent indazole, locking the scaffold into the more
thermodynamically stable 1H-form and providing a fixed vector for molecular elaboration.[2][4]
This document serves as a technical resource for researchers, providing in-depth information
on its chemical properties, a validated synthetic protocol, reactivity profile, and applications.

Core Chemical and Physical Properties
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6-methoxy-1-methyl-1H-indazole is a solid at room temperature. Its core structure features

the aromatic indazole ring system with a methoxy group (-OCHs) on the benzene ring and a

methyl group (-CHs) on the pyrazole nitrogen at position 1. The methoxy group acts as an

electron-donating group, influencing the reactivity of the aromatic system, while the N-methyl

group enhances lipophilicity.

Property Value Source
6-methoxy-1-methyl-1H-

IUPAC Name ) [5]
indazole

CAS Number 1236127-55-1 [5]

Molecular Formula CoH10N20 [5]

Molecular Weight 162.19 g/mol [5]

Monoisotopic Mass 162.0793 Da [5]

Appearance Solid (predicted) [6]
Topological Polar Surface Area 27 A2 [5]
Hydrogen Bond Acceptor

ydrog p 5 [5]
Count
Complexity 163 [5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 6-

methoxy-1-methyl-1H-indazole. While a specific experimental spectrum for this exact

molecule is not publicly available, a detailed prediction can be made based on established

principles and data from closely related analogs.[7][8][9]

e 1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for

each unique proton.

o N-CHs: A sharp singlet around 3.9-4.1 ppm, characteristic of a methyl group attached to a

nitrogen atom within a heteroaromatic ring.
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o O-CHs: A sharp singlet around 3.8-3.9 ppm.

o Aromatic Protons: The protons on the benzene ring will appear in the aromatic region
(approx. 6.8-7.8 ppm). The H7 proton will likely be a doublet, coupled to H5. The H5
proton will appear as a doublet of doublets, coupled to H7 and H4. The H4 proton, being
ortho to the electron-donating methoxy group, will likely be the most upfield of the benzene
protons, appearing as a doublet.

o Indazole C3-H: A singlet around 8.0 ppm, characteristic of the proton at the 3-position of
the indazole ring.

e 13C NMR (Carbon NMR):

o N-CHs and O-CHs: Signals for the methyl carbons are expected in the upfield region,
typically around 35-40 ppm for N-CHs and 55-60 ppm for O-CHs.

o Aromatic and Heteroaromatic Carbons: The remaining carbons of the bicyclic system will
appear in the downfield region (approx. 90-160 ppm). The carbon bearing the methoxy
group (C6) will be significantly shielded and appear further upfield compared to other
aromatic carbons, while C3a and C7a at the ring junction will also have characteristic
shifts.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching
vibrations from the aromatic and methyl groups (~2900-3100 cm~1), C=C and C=N stretching
within the aromatic rings (~1450-1620 cm~?), and a strong C-O stretching band from the
methoxy group (~1250 cm™1).[7]

e Mass Spectrometry (MS): Electron Impact (El) or Electrospray lonization (ESI) would show a
prominent molecular ion peak [M]* or [M+H]* at m/z 162 or 163, respectively, confirming the
molecular weight.

Synthesis and Mechanistic Insights

The most direct and common synthesis of 6-methoxy-1-methyl-1H-indazole is the N-
alkylation of the commercially available precursor, 6-methoxy-1H-indazole. A critical challenge
in the alkylation of N-unsubstituted indazoles is controlling the regioselectivity, as the reaction
can yield both N1 and N2-alkylated products.[10][11] The 1H-tautomer is generally more stable,
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but reaction conditions can influence the outcome.[4] To favor the thermodynamically preferred
N1 product, a standard protocol involves using a suitable base and alkylating agent in a polar
aprotic solvent.

Experimental Protocol: N1-Methylation of 6-methoxy-1H-
indazole

» Objective: To synthesize 6-methoxy-1-methyl-1H-indazole with high regioselectivity for the
N1 isomer.

« Reagents:

o

6-methoxy-1H-indazole (1.0 eq)

[¢]

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate
(K2COs3, 2.0 eq)

[¢]

Methyl iodide (CHsl, 1.2 eq) or Dimethyl sulfate ((CH3)2S0a4, 1.2 eq)

[¢]

Anhydrous Dimethylformamide (DMF) or Acetonitrile
e Procedure:

o To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-
methoxy-1H-indazole (1.0 eq).

o Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
o Cool the solution to 0 °C using an ice bath.

o Causality: Add sodium hydride (1.2 eq) portion-wise. NaH is a strong, non-nucleophilic
base that irreversibly deprotonates the indazole N-H, forming the indazolide anion. This
ensures the reaction proceeds efficiently. The low temperature helps control the
exothermic reaction.

o Allow the mixture to stir at 0 °C for 30 minutes. The formation of the anion is typically
accompanied by hydrogen gas evolution.
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o Add methyl iodide (1.2 eq) dropwise to the solution while maintaining the temperature at O
°C.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
4-12 hours, monitoring by TLC until the starting material is consumed.

o Upon completion, quench the reaction by carefully adding saturated aqueous ammonium
chloride (NHa4Cl) solution.

o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), and concentrate under reduced pressure.

o Validation: Purify the crude product by silica gel column chromatography. The
regiochemistry of the final product must be confirmed by *H NMR, with the N1-methyl
signal typically appearing slightly downfield compared to the N2-methyl signal in
analogous compounds.[2]
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Caption: Synthetic workflow for N-methylation of 6-methoxy-1H-indazole.

Chemical Reactivity and Derivatization

The reactivity of 6-methoxy-1-methyl-1H-indazole is governed by the interplay of its
constituent parts: the electron-rich pyrazole ring and the activated benzene ring.
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» Electrophilic Aromatic Substitution (EAS): The benzene portion of the indazole is activated
towards EAS by the electron-donating methoxy group. The directing effects of the methoxy
group (ortho-, para-directing) and the fused pyrazole ring will determine the position of
substitution. Electrophiles are likely to attack positions 4, 5, and 7. Position 7 is sterically
hindered by the N1-methyl group, and position 5 is para to the strongly activating methoxy
group, making it a highly probable site for substitution. Position 4 is also activated (ortho to
the methoxy group).

e Reactivity at C3: The C3 position of the indazole ring can be susceptible to lithiation followed
by quenching with an electrophile, allowing for functionalization at this site.

o N-Oxidation: The nitrogen atoms, particularly the more basic N2, could potentially undergo
oxidation, although this is less common.

5 4 7 3
(Highly Activated)  (Activated) (Less Favored) (Lithiation Site)

1. Buli
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Click to download full resolution via product page

Caption: Potential sites for electrophilic attack and functionalization.

Applications in Research and Drug Development

The indazole core is a cornerstone in modern drug design, and 6-methoxy-1-methyl-1H-
indazole serves as a crucial intermediate and building block.

» Kinase Inhibitors: The indazole scaffold is adept at forming key hydrogen bonds with the
hinge region of protein kinases. Many kinase inhibitors feature a substituted indazole core.
The 6-methoxy group can provide additional interactions or modulate solubility and cell
permeability, making this compound a valuable starting point for inhibitor libraries.
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 Bioisostere for Indole and Phenol: Indazoles are often used as bioisosteres for indoles or
phenols. 6-methoxy-1-methyl-1H-indazole can mimic the structure of N-methyl-6-
methoxyindole, but with an additional hydrogen bond acceptor (N2) that can improve target
affinity and alter physicochemical properties.

o Patented Scaffolds: While specific drugs containing this exact molecule may not be on the
market, numerous patents cite closely related substituted indazoles for a range of
therapeutic uses, including as modulators for IRAK4 and in compounds for blocking the
reuptake of norepinephrine, dopamine, and serotonin.[12]

Safety and Handling

While a specific safety data sheet (SDS) for 6-methoxy-1-methyl-1H-indazole is not widely
available, hazard information can be extrapolated from related indazole compounds.[6][13]

o Hazard Classification (Predicted):

[¢]

Harmful if swallowed (Acute toxicity, oral).[13]

[¢]

Causes skin irritation.[13]

o

Causes serious eye irritation.[13]

o

May cause respiratory irritation.[6][13]

o Recommended Handling Procedures:

[¢]

Handle in a well-ventilated area or a chemical fume hood.[14]

o

Avoid breathing dust, fumes, or vapors.[15]

o

Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.[14][16]

o

Wash hands thoroughly after handling.[16]

[¢]

Store in a tightly sealed container in a cool, dry place.
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Conclusion

6-methoxy-1-methyl-1H-indazole is a heterocyclic compound of significant interest to the
scientific and pharmaceutical research communities. Its defined structure, which resolves the
tautomeric ambiguity of its parent, combined with the electronic influence of the methoxy group,
makes it a predictable and versatile building block. A clear understanding of its properties,
synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the
rational design of novel small-molecule therapeutics, particularly in the realm of kinase
inhibition and central nervous system disorders. Continued exploration of this and related
scaffolds will undoubtedly contribute to the advancement of modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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